N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-methylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-5-17-10-9-11-18(6-2)22(17)25(15-27-4)21(26)14-24-16(3)23-19-12-7-8-13-20(19)24/h7-13H,5-6,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWDTCMYCWKMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-diethylphenyl)-N-(methoxymethyl)-2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetamide, with CAS number 305346-93-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C22H27N3O2, with a molecular weight of 365.469 g/mol. Key physical properties include:
- Density: 1.1 ± 0.1 g/cm³
- Boiling Point: 567.6 ± 50.0 °C at 760 mmHg
- Flash Point: 297.1 ± 30.1 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound may exhibit:
- Enzyme Inhibition: It has been suggested that the compound inhibits certain enzymes that play crucial roles in metabolic pathways, potentially leading to therapeutic effects in various disease models.
- Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways that are critical for maintaining physiological balance.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Several studies have reported its effectiveness against various microbial strains. The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells through the activation of intrinsic pathways.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be a potential candidate for developing new antimicrobial agents.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Study 2: Anticancer Activity
In vitro assays evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
